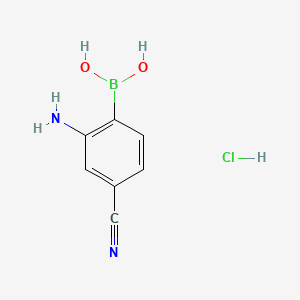

2-Amino-4-cyanobenzeneboronic acid hydrochloride

Description

Properties

IUPAC Name |

(2-amino-4-cyanophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOKKVEUFHXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656975 | |

| Record name | (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-47-7 | |

| Record name | Boronic acid, B-(2-amino-4-cyanophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-cyanobenzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-cyanobenzeneboronic acid hydrochloride

CAS Number: 850568-47-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis methodology, and describes its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex organic molecules, including potential kinase inhibitors.

Compound Data

The physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 850568-47-7 | [1][2][3][4] |

| Molecular Formula | C₇H₇BN₂O₂·HCl | [4] |

| Molecular Weight | 198.42 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 214-218 °C | [3] |

| IUPAC Name | (2-amino-4-cyanophenyl)boronic acid;hydrochloride | [3][4] |

| InChI Key | XTCOKKVEUFHXBE-UHFFFAOYSA-N | [3] |

| SMILES | B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl | [4] |

| Purity | ≥95% | [3] |

| Storage Temperature | -20°C | [3] |

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection.[3]

Synthesis of this compound

Logical Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example adapted from the synthesis of similar aminophenylboronic acids.

Step 1: Miyaura Borylation of 4-Bromo-2-nitrobenzonitrile

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitrobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

-

Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Add a base, typically potassium acetate (3.0 eq.).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-(4-cyano-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst for hydrogenation, for example, 10% Pd/C.

-

Introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

-

Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-(2-amino-4-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the amino-boronate ester in a suitable solvent mixture such as acetone/water or THF/water.

-

Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature.

-

The deprotection of the pinacol group and formation of the hydrochloride salt may lead to precipitation of the product.

-

The reaction progress can be monitored by the disappearance of the starting material.

-

Isolate the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug molecules.

General Reaction Scheme

References

Synthesis of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. This document provides detailed experimental protocols, quantitative data based on analogous syntheses, and visualizations of relevant chemical and biological pathways.

Introduction

This compound is a bifunctional molecule featuring a boronic acid moiety, an amino group, and a cyano group. This unique combination of functional groups makes it a versatile reagent in drug discovery and development. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The amino group provides a site for further derivatization and can play a crucial role in the molecule's interaction with biological targets. Boronic acid derivatives, particularly aminoboronic acids, have garnered significant interest as enzyme inhibitors, including potent proteasome inhibitors used in cancer therapy.

This guide outlines a multi-step synthesis adapted from established procedures for structurally similar compounds, providing a robust starting point for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with a commercially available starting material, 4-cyanophenylboronic acid. The synthesis involves an electrophilic nitration, followed by a reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous compounds and represent a viable route to the target molecule.[1]

Step 1: Synthesis of 2-Nitro-4-cyanobenzeneboronic acid

Reaction:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄, 3.0 eq).

-

Slowly add 4-cyanophenylboronic acid (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (1.5 eq) at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of 4-cyanophenylboronic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 2-Nitro-4-cyanobenzeneboronic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of 2-Amino-4-cyanobenzeneboronic acid

Reaction:

Procedure:

-

To a hydrogenation vessel, add 2-Nitro-4-cyanobenzeneboronic acid (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-Amino-4-cyanobenzeneboronic acid.

Step 3: Synthesis of this compound

Reaction:

Procedure:

-

Dissolve the crude 2-Amino-4-cyanobenzeneboronic acid in a minimal amount of a suitable solvent like isopropanol or a mixture of diethyl ether and methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the suspension for 30-60 minutes in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.

-

Dry the final product, this compound, under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.

| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Purity (Typical) |

| 1 | 4-Cyanophenylboronic acid | 1.0 | 2-Nitro-4-cyanobenzeneboronic acid | 85-95% | >95% |

| 2 | 2-Nitro-4-cyanobenzeneboronic acid | 1.0 | 2-Amino-4-cyanobenzeneboronic acid | 90-98% | >97% |

| 3 | 2-Amino-4-cyanobenzeneboronic acid | 1.0 | This compound | >95% | >98% |

Table 1: Summary of Quantitative Data for the Synthesis.

Characterization Data (Hypothetical):

-

¹H NMR (DMSO-d₆): δ 7.8-8.2 (m, 3H, Ar-H), 7.2 (br s, 3H, -NH₃⁺), 8.5 (s, 2H, -B(OH)₂)

-

¹³C NMR (DMSO-d₆): δ 150.1, 135.8, 133.2, 120.5, 118.9, 110.3

-

Mass Spectrometry (ESI+): m/z calculated for C₇H₇BN₂O₂ [M-Cl]⁺: 162.06; found: 162.1

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Mechanism of Proteasome Inhibition

Aminoboronic acids are known to act as inhibitors of the proteasome, a key cellular machinery for protein degradation. This inhibition is crucial in certain cancer therapies.[2][3][4]

Caption: Mechanism of proteasome inhibition by an aminoboronic acid.

References

- 1. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 2. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. The document details its structural characteristics, presents quantitative data in a structured format, and outlines general experimental protocols relevant to its characterization.

Core Physical and Chemical Properties

This compound is a specialty chemical often utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its bifunctional nature, featuring an amino group, a cyano group, and a boronic acid moiety, makes it a versatile reagent for cross-coupling reactions and other transformations.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 850568-47-7[1] |

| Molecular Formula | C₇H₈BClN₂O₂[2][3][4][5] |

| Molecular Weight | 198.42 g/mol [2][6] |

| Appearance | Solid[2][6] |

| Melting Point | 214-218 °C[2][3][4] |

| Boiling Point | 454 °C at 760 mmHg (Predicted, likely for free base)[3][4] |

| Purity | ≥95%[1][7] |

| IUPAC Name | (2-amino-4-cyanophenyl)boronic acid;hydrochloride[2][6] |

| SMILES | B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl[2][6] |

| InChI Key | XTCOKKVEUFHXBE-UHFFFAOYSA-N[6][7] |

Experimental Protocols

Melting Point Determination

The melting point of this compound is determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, the expected range is 214-218 °C.[2][3][4]

Synthesis of a Structurally Related Compound

A representative synthesis for a similar molecule, 2-amino-4-alkoxycarbonylbenzene borate hydrochloride, is detailed in patent CN104277060A. This multi-step process illustrates a plausible route for synthesizing aminophenylboronic acids.[8]

Workflow:

-

Nitration: p-Carboxyphenylboronic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10 °C) to yield 2-nitro-4-carboxyphenylboronic acid.[8]

-

Esterification: The resulting nitro-substituted acid is reacted with an alcohol in the presence of a dehydrating agent to form the corresponding ester, 2-nitro-4-alkoxycarbonyl phenylboronic acid.[8]

-

Reduction and Salt Formation: The nitro ester is then subjected to catalytic hydrogenation (H₂ gas at 1-3 atm) in the presence of a catalyst and concentrated hydrochloric acid. This step simultaneously reduces the nitro group to an amine and forms the hydrochloride salt of the final product.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis process and a typical characterization workflow.

Caption: A representative synthesis pathway for related aminophenylboronic acid hydrochlorides.

Caption: A standard workflow for the physical characterization of a chemical compound.

Safety and Handling

This compound is associated with several hazard statements. Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or fume hood.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. americanelements.com [americanelements.com]

- 3. 2-AMINO-4-CYANOPHENYLBORONIC ACID, HCL Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2-AMINO-4-CYANOPHENYLBORONIC ACID, HCL | CAS#:850568-47-7 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound,CAS : 850568-47-7 [eforu-materials.com]

- 7. This compound | 850568-47-7 [sigmaaldrich.com]

- 8. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

A Technical Guide to 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a versatile building block in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic approach, and explores its applications in the development of novel therapeutics, particularly in the realm of enzyme inhibition and cross-coupling reactions.

Physicochemical Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are characterized by a carbon-boron bond and are widely utilized in organic synthesis. The presence of the amino and cyano functionalities, in addition to the boronic acid group, makes this molecule a valuable trifunctional reagent for the construction of complex molecular architectures.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BClN₂O₂ | [1][2] |

| Molecular Weight | 198.42 g/mol | [1][2] |

| CAS Number | 850568-47-7 | [1][3] |

| Melting Point | 214-218 °C | [1] |

| SMILES | B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl | [1] |

| Appearance | Solid | [1] |

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A common strategy for the synthesis of aminophenylboronic acids involves a multi-step sequence starting from a readily available substituted benzene derivative. A potential pathway for the synthesis of 2-Amino-4-cyanobenzeneboronic acid is outlined below. This is a hypothetical pathway constructed from analogous chemical transformations.

References

- 1. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 2. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-4-cyanobenzeneboronic acid hydrochloride

This compound is a bifunctional organic compound featuring an aminophenyl group, a cyano substituent, and a boronic acid moiety. The hydrochloride salt form suggests that the basic amino group is protonated, which can influence its physical and chemical properties, including solubility. Arylboronic acids are a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are also explored for their potential as sensors and therapeutic agents. The solubility of such compounds is a pivotal factor in their utility, impacting reaction kinetics, formulation, and bioavailability.

Physicochemical Properties

While quantitative solubility data is sparse, some key physicochemical properties of this compound have been reported by various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₇BN₂O₂·HCl | --INVALID-LINK-- |

| Molecular Weight | 198.42 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 214-218 °C | --INVALID-LINK-- |

| Solubility in Water | Not Available | --INVALID-LINK-- |

Expected Solubility Profile

The solubility of arylboronic acids is influenced by several factors, including the nature of substituents on the aromatic ring, the pH of the medium, and the temperature.

-

Influence of Substituents: In general, arylboronic acids exhibit low solubility in water. The presence of polar groups can either increase or decrease solubility depending on their nature and position. The amino group in this compound is basic and, as the hydrochloride salt, will be protonated, which is expected to enhance aqueous solubility compared to the free base. The cyano group is polar but can also participate in intermolecular interactions that may affect solubility.

-

Effect of pH: The solubility of this compound is expected to be highly pH-dependent. The boronic acid moiety is a weak Lewis acid with a pKa typically in the range of 8-10. At pH values above its pKa, the boronic acid will be deprotonated to the boronate form, which is more soluble in water. The protonated amino group has a much lower pKa. Therefore, the compound is expected to be most soluble in acidic and basic solutions and least soluble around its isoelectric point.

-

Temperature Dependence: The solubility of most solid compounds, including arylboronic acids, generally increases with temperature. This allows for techniques like recrystallization to be used for purification.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the properties of the compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:

-

UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound. A calibration curve is required.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less common for poorly soluble compounds.

-

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to estimate solubility.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: A small aliquot of the stock solution is added to an aqueous buffer solution.

-

Precipitation Monitoring: The formation of a precipitate is monitored over time using techniques like nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation occurs is taken as the kinetic solubility.

Dynamic (Synthetic) Method

This method involves monitoring the dissolution of the solid as a function of temperature.

Methodology:

-

Sample Preparation: A suspension of a known composition (mass fraction) of the solute in the solvent is prepared in a thermostatically controlled vessel equipped with a stirrer and a temperature probe.

-

Heating and Observation: The suspension is heated at a controlled rate while being stirred. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.

-

Data Collection: This process is repeated for several different compositions to construct a solubility curve (solubility vs. temperature). The disappearance of the solid can be detected visually or by instrumental methods that measure the turbidity of the solution.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Stability and Storage of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Amino-4-cyanobenzeneboronic acid hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this guide focuses on the general characteristics of arylboronic acids, information from safety data sheets, and established protocols for stability testing. It is crucial for users to perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific applications.

Core Concepts in Stability of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are oxidation and protodeboronation.

-

Oxidation: The boron center in boronic acids can be oxidized, leading to the formation of boric acid and the corresponding phenol. This process can be accelerated by exposure to air (oxygen), especially in solution.

-

Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be influenced by the presence of moisture.

The stability of this compound will be influenced by factors such as temperature, humidity, light, and pH.

Recommended Storage and Handling

Based on available Safety Data Sheets (SDS), the following storage and handling conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store at -20°C. | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the boron center. |

| Moisture | Keep container tightly closed in a dry place.[1] | The compound is moisture-sensitive; moisture can facilitate hydrolysis and protodeboronation.[1] |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | To avoid inhalation of dust and prevent skin and eye contact. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can accelerate the degradation of the compound. |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of arylboronic acids.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of studies should be conducted. The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Table 2: Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Experimental Workflow:

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Conditions |

| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C |

| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal | 80°C (solid state and in solution) |

| Photostability | ICH Q1B recommended light exposure |

Methodology:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

For thermal and photostability, expose the solid compound to the stress conditions.

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. While a specific validated method is not publicly available, the following provides a starting point for method development.

Table 4: Suggested Starting Parameters for HPLC Method Development

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Conclusion

References

Spectroscopic Analysis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-Amino-4-cyanobenzeneboronic acid hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

A thorough search of available scientific literature and chemical databases did not yield specific, publicly available experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound. While predicted mass spectrometry data is available, empirical spectra are not published.

The following tables are structured to present the anticipated spectroscopic data for this compound. In the absence of experimental values, these tables serve as a template for data organization upon acquisition.

Table 1: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 163.06734 | 135.9 |

| [M+Na]+ | 185.04928 | 145.5 |

| [M-H]- | 161.05278 | 136.9 |

| [M+NH4]+ | 180.09388 | 153.0 |

| [M+K]+ | 201.02322 | 142.8 |

| [M+H-H2O]+ | 145.05732 | 124.3 |

| [M+HCOO]- | 207.05826 | 154.2 |

| [M+CH3COO]- | 221.07391 | 188.2 |

| [M+Na-2H]- | 183.03473 | 139.7 |

| [M]+ | 162.05951 | 128.0 |

| [M]- | 162.06061 | 128.0 |

Data sourced from computational predictions.

Table 2: ¹H NMR (Proton NMR) Data (Anticipated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Table 3: ¹³C NMR (Carbon NMR) Data (Anticipated)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available |

Table 4: IR (Infrared) Spectroscopy Data (Anticipated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: A small quantity of the solid compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration is typically in the range of 5-10 mg/mL.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify functional groups within the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry is employed to determine the accurate mass.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The accurate mass measurement is used to predict the elemental formula.

Commercial Suppliers and Technical Guide for 2-Amino-4-cyanobenzeneboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-cyanobenzeneboronic acid hydrochloride (CAS No: 850568-47-7), a versatile building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, key chemical and physical properties, and its significant applications, particularly in the synthesis of novel therapeutic agents. Detailed experimental protocols for its use in common synthetic transformations are also provided.

Commercial Availability

This compound is available from a range of commercial chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The available purities and typical product specifications vary between suppliers. A summary of prominent suppliers and their offerings is presented below.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | 95%[1] | 850568-47-7[1] | C₇H₇BN₂O₂ · HCl | 198.42 | Available as a solid.[1] |

| American Elements | Can be produced to various standard grades including Mil Spec, ACS, Reagent, Technical, Food, Agricultural, and Pharmaceutical Grade.[2] | 850568-47-7 | C₇H₇BN₂O₂ · HCl | 198.42 | Offers high purity, submicron, and nanopowder forms.[2] |

| E FORU | Purities may include 99%, 99.9%, 99.99%, 99.999%, and 99.9999%.[3] | 850568-47-7[3] | C₇H₇BN₂O₂ · HCl | 198.42 | Specializes in high purity forms and offers custom packaging.[3] |

| abcr GmbH | 97% | 850568-47-7 | C₇H₈BClN₂O₂ | 198.42 | |

| 2A Biotech | ≥96% | 850568-47-7[4] | C₇H₇BN₂O₂ · HCl | Not Specified |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 850568-47-7 | [1][3][4][5] |

| Molecular Formula | C₇H₇BN₂O₂ · HCl | [3] |

| Molecular Weight | 198.42 g/mol | |

| IUPAC Name | (2-amino-4-cyanophenyl)boronic acid;hydrochloride | [3] |

| Synonyms | 2-Amino-4-cyanophenylboronic acid hydrochloride, (2-Amino-4-cyanophenyl)boronic acid hydrochloride | [6] |

| Appearance | Solid | [1] |

| Melting Point | 214-218 °C | [1] |

| Storage Temperature | -20°C | [1] |

| InChI Key | XTCOKKVEUFHXBE-UHFFFAOYSA-N | [1][3] |

| SMILES | B(C1=C(C=C(C=C1)C#N)N)(O)O.Cl | [3] |

Applications in Research and Drug Discovery

Boronic acids and their derivatives are crucial intermediates in modern medicinal chemistry. Their unique ability to form reversible covalent bonds and act as versatile coupling partners in carbon-carbon bond-forming reactions makes them invaluable in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures, which are prevalent in many biologically active compounds. The amino and cyano functionalities on the phenylboronic acid ring offer sites for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Serine Protease Inhibition

Boronic acids are well-established inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of peptide bond hydrolysis. This property has been successfully exploited in the development of several FDA-approved drugs. The structural motifs present in this compound can serve as a scaffold for the design of novel and selective serine protease inhibitors for various therapeutic targets.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of this compound

The synthesis of aminophenylboronic acids can be achieved through various methods. A common approach involves the modification of a pre-existing phenylboronic acid. A plausible synthetic route, adapted from a similar patented procedure[7], is outlined below.

-

Nitration: 4-Cyanophenylboronic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the boronic acid moiety.

-

Reduction: The resulting 2-nitro-4-cyanophenylboronic acid is then reduced to the corresponding amine using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl, Fe/HCl).

-

Salt Formation: The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Safety Information

This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: Hazard Statements and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only. All experiments should be conducted with appropriate safety precautions and by qualified individuals.

References

- 1. This compound | 850568-47-7 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound,CAS : 850568-47-7 [eforu-materials.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. parchem.com [parchem.com]

- 6. 2-AMINO-4-CYANOPHENYLBORONIC ACID, HCL | CAS#:850568-47-7 | Chemsrc [chemsrc.com]

- 7. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Purity and Quality Specifications of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 2-Amino-4-cyanobenzeneboronic acid hydrochloride, a key building block in pharmaceutical synthesis. This document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization of this compound, ensuring its suitability for research and drug development applications.

Quality Specifications

The quality of this compound is defined by a set of physical and chemical parameters. The following table summarizes the typical specifications for this material.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Identity | Conforms to the structure |

| Purity (by HPLC) | ≥ 95.0%[1][2] |

| Purity (by 1H NMR) | Conforms to structure |

| Water Content (by Karl Fischer) | ≤ 1.0% |

| Residual Solvents | Meets ICH Q3C limits |

| Inorganic Impurities (as Boric Acid) | ≤ 1.0% |

| Heavy Metals | ≤ 20 ppm |

Impurity Profile

Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products.[3][4][5][6] Impurities in this compound can originate from the synthesis process or degradation.

Potential Process-Related Impurities:

-

Starting Material: Unreacted starting materials from the synthetic route.

-

Intermediates: Residual intermediates from incomplete reactions. A plausible synthetic route starting from p-carboxyphenylboronic acid involves nitration, esterification, and reduction, which could lead to corresponding residual intermediates.

-

By-products: Compounds formed through side reactions during synthesis.

Potential Degradation Impurities:

-

Boroxines: Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. This is a common impurity in boronic acid compounds.

-

Oxidation Products: The amino group can be susceptible to oxidation.

-

Hydrolysis Products: The cyano group can be susceptible to hydrolysis.

The following table lists potential impurities that should be monitored.

| Impurity | Structure | Origin |

| Boric Acid | B(OH)₃ | Hydrolysis of the boronic acid |

| Boroxine | (C₇H₅BN₂O)₃ | Dehydration of the boronic acid |

| Starting Material (e.g., 4-bromo-2-aminobenzonitrile) | C₇H₅BrN₂ | Incomplete reaction |

| Oxidized Impurity | Varies | Oxidation of the amino group |

Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is the primary technique for assessing the purity and quantifying impurities.[7][8][9][10]

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-90% B

-

20-25 min: 90% B

-

25-26 min: 90-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Confirmation

¹H and ¹¹B NMR are crucial for confirming the identity and structure of the compound.[11][12][13][14][15]

Experimental Protocol:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts and coupling constants should be consistent with the structure of this compound.

-

-

¹¹B NMR:

-

Acquire a boron-11 spectrum.

-

A single peak corresponding to the boronic acid moiety is expected.

-

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

LC-MS is a powerful tool for confirming the molecular weight and identifying unknown impurities. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines.[1][2][16][17][18]

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

-

LC Conditions: Utilize the HPLC method described in section 3.1.

-

Data Analysis:

-

Confirm the mass of the parent ion [M+H]⁺.

-

Analyze the mass spectra for potential impurities and fragmentation patterns to aid in their identification.

-

Workflow and Logical Relationships

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for this compound.

Caption: Quality control workflow for this compound.

Interrelation of Quality Attributes

The various quality attributes are interconnected and collectively ensure the overall quality of the material.

Caption: Interrelation of key quality attributes.

References

- 1. benchchem.com [benchchem.com]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmainfo.in [pharmainfo.in]

- 6. ijprajournal.com [ijprajournal.com]

- 7. waters.com [waters.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds | SIELC Technologies [sielc.com]

- 10. agilent.com [agilent.com]

- 11. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating Organic Synthesis: A Technical Guide to the Applications of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a versatile bifunctional organic compound with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures. Its structure, incorporating a boronic acid moiety, an amino group, and a cyano group, makes it a valuable building block in medicinal chemistry and materials science. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The presence of amino and cyano functionalities offers additional sites for chemical modification, enabling the synthesis of diverse compound libraries for screening and development. This guide provides an in-depth overview of the potential applications, relevant experimental protocols, and the synthetic utility of this compound, drawing upon established methodologies for similar boronic acid derivatives.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be extrapolated from methods used for analogous compounds, such as 2-amino-4-alkoxycarbonylphenyl boronic acid hydrochloride.[3] A common strategy involves the nitration of a substituted phenylboronic acid, followed by reduction of the nitro group to an amine. A potential synthetic pathway is outlined below.

Caption: Proposed synthesis of this compound.

Core Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular frameworks of pharmaceuticals and functional materials.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[5][6] This reaction is widely used to form biaryl structures, which are prevalent in many biologically active molecules.[1] this compound can be used to introduce the 2-amino-4-cyanophenyl moiety into a target molecule.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol.[7][8] This reaction is particularly useful for the synthesis of aryl amines and aryl ethers under mild conditions, often at room temperature and open to the air.[7] this compound could serve as the aryl source in such transformations.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:[9]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Chan-Lam Coupling

A typical procedure for a Chan-Lam N-arylation is as follows:[8]

-

Reaction Setup: To a reaction flask, add the amine or N-heterocycle (1.0 equiv.), this compound (1.5-2.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv.).

-

Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol.

-

Reaction Conditions: The reaction mixture is stirred at room temperature and is often open to the air. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-arylated product.

Data Presentation

Due to the limited specific data for this compound, the following tables present representative yields for Suzuki-Miyaura and Chan-Lam coupling reactions with structurally similar aminophenylboronic acids to illustrate the expected efficiency of these transformations.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aminophenylboronic Acids with Various Aryl Halides

| Entry | Aminophenylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Aminophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 2-Aminophenylboronic acid | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85 |

| 3 | 3-Aminophenylboronic acid | 2-Iodopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 |

Data is illustrative and compiled from general literature on Suzuki-Miyaura reactions.

Table 2: Representative Yields for Chan-Lam Coupling of Aminophenylboronic Acids with Various Amines

| Entry | Aminophenylboronic Acid | Amine | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Aminophenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | DCM | 88 |

| 2 | 3-Aminophenylboronic acid | Morpholine | CuI | Et₃N | Methanol | 75 |

| 3 | 4-Aminophenylboronic acid | Indole | Cu(OAc)₂ | Pyridine | DCM | 91 |

Data is illustrative and compiled from general literature on Chan-Lam reactions.

Conclusion

This compound is a promising building block for organic synthesis, offering multiple functional groups for chemical elaboration. Its primary utility is anticipated in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the efficient construction of complex organic molecules. While specific experimental data for this compound remains scarce, established protocols for similar boronic acids provide a solid foundation for its application in research and development. The continued exploration of such versatile reagents is crucial for advancing the fields of medicinal chemistry and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Technical Guide: Safety and Handling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Disclaimer: This document provides a summary of available safety and handling information for 2-Amino-4-cyanobenzeneboronic acid hydrochloride (CAS No: 850568-47-7). The information herein is compiled from publicly available data from chemical suppliers and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals should always consult the official SDS before handling this chemical. The toxicological properties of this compound have not been fully investigated.

Chemical Identification and Properties

This compound is a specialty chemical often used in organic synthesis and drug discovery research. Its safe handling is predicated on a thorough understanding of its chemical and physical properties.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 850568-47-7 |

| Linear Formula | C₇H₇BN₂O₂·HCl |

| Molecular Weight | 198.41 g/mol |

| Physical Form | Solid |

| Boiling Point | 214-218 °C |

| Purity | Typically ≥95% |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). The choice of glove material should be based on breakthrough time and permeation rate.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If the generation of dust is unavoidable and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage is at -20°C.

-

Protect from moisture.

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Clean-up:

-

Wear appropriate PPE.

-

Avoid raising dust.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent or detergent and water.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

No specific experimental protocols for the safety and handling of this compound were found in the public domain. The following diagrams represent generalized workflows for handling hazardous chemicals and responding to spills, which are applicable to this compound based on its hazard profile.

Caption: General laboratory workflow for handling hazardous solid chemicals.

Caption: Flowchart for responding to a chemical spill in a laboratory setting.

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous.

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or watercourses.

-

Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures based on the specific conditions of their work.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. These motifs are prevalent in a vast array of biologically active compounds, making this reaction indispensable in medicinal chemistry and drug development. 2-Amino-4-cyanobenzeneboronic acid hydrochloride is a valuable building block, incorporating three key functional groups: a nucleophilic amino group, an electron-withdrawing cyano group, and the versatile boronic acid moiety. This unique combination allows for the synthesis of complex molecules with potential applications as pharmaceutical intermediates and functional materials.

These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. Detailed protocols, optimization strategies, and key considerations are outlined to facilitate the successful synthesis of a diverse range of substituted biaryl compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 871126-27-1

-

Molecular Formula: C₇H₈BClN₂O₂

-

Molecular Weight: 202.42 g/mol

-

Appearance: Off-white to pale yellow solid

-

Key Features: The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the phenylboronic acid ring can influence its reactivity in the Suzuki-Miyaura coupling. The hydrochloride salt form enhances stability and solubility in certain solvents.

Application: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of 2'-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile, a representative biaryl compound, via the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Reagents

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

General Procedure

-

Inert Atmosphere Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if applicable, in a 1:2 or 1:4 Pd:ligand ratio for monodentate ligands).

-

Reagent Addition: Add the base (2.0-3.0 equiv). The flask should be sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Degassed solvent(s) are then added via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Example Protocol:

| Parameter | Condition |

| Aryl Halide | 4-bromobenzonitrile (1.0 mmol, 182 mg) |

| Boronic Acid | 2-Amino-4-cyanobenzeneboronic acid HCl (1.2 mmol, 243 mg) |

| Catalyst | Pd(PPh₃)₄ (0.03 mmol, 35 mg) |

| Base | K₂CO₃ (2.0 mmol, 276 mg) |

| Solvent | 1,4-Dioxane (8 mL) and Water (2 mL) |

| Temperature | 90 °C |

| Time | 12-24 hours |

| Expected Yield | 75-90% (post-purification) |

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) makes this substrate particularly interesting and potentially challenging.

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium catalyst or consider a more active pre-catalyst. |

| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄, especially for less reactive aryl chlorides. | |

| Low reaction temperature | Increase the temperature, but monitor for potential decomposition. | |

| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronic ester derivative for increased stability. |

| Homocoupling of Boronic Acid | High concentration of boronic acid | Consider slow addition of the boronic acid to the reaction mixture. |

| Catalyst system | Bulky, electron-rich ligands can sometimes suppress homocoupling. | |

| Coupling with Electron-Rich Aryl Halides | Slow oxidative addition | Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step. |

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing and analyzing the Suzuki-Miyaura coupling is outlined below.

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable building block for the synthesis of highly functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly given the unique electronic properties of this substrate. By following these recommendations, scientists in drug discovery and materials science can effectively utilize this reagent to access novel molecular architectures.

Application Notes and Protocols for Suzuki Coupling with 2-Amino-4-cyanobenzeneboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Amino-4-cyanobenzeneboronic acid hydrochloride with various aryl and heteroaryl halides.